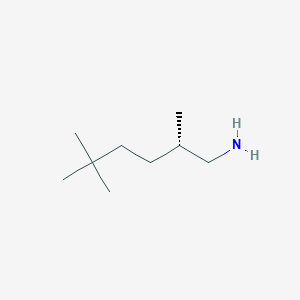
4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide, also known as CAMB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. CAMB is a benzamide derivative that has been synthesized through a simple and efficient method.
Applications De Recherche Scientifique
For instance, research into the synthesis and molecular structure of similar compounds revealed that altering the structure of these compounds can drastically affect their chemical properties and potential applications. A study by Demir et al. (2015) used X-ray diffraction and quantum chemical computation (DFT calculations) to analyze the structure of a similar benzamide derivative, highlighting the precision and complexity involved in characterizing such molecules (Demir et al., 2015).
Catalytic and Biological Activities
Benzamide derivatives have been investigated for a variety of catalytic and biological activities. For instance, research into the catalytic activity of benzamides has demonstrated their potential use in chemical processes. One study discussed the abnormal products in the Bischler–Napieralski isoquinoline synthesis involving a benzamide derivative, shedding light on the complex chemical reactions these compounds can participate in (Doi, Shirai, & Sato, 1997).
Benzamides have also been studied for their biological activities, with research demonstrating their potential in treating various medical conditions. For example, a series of 4-aminophenylacetamides was prepared and evaluated for anticonvulsant activity, providing insights into the therapeutic potential of these compounds (Clark & Davenport, 1988).
Corrosion Inhibition and Material Science
Moreover, benzamide derivatives have been researched for their applications in material science, such as in corrosion inhibition. A study by Mishra et al. (2018) demonstrated the inhibition efficiency of benzamide derivatives on mild steel in acidic conditions, indicating their potential use in protecting materials from corrosion (Mishra et al., 2018).
Propriétés
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)11-6-8-12(9-7-11)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULCPMHPXUEANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)


![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)



![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

